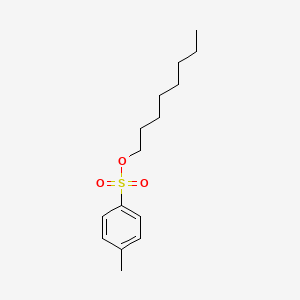
Octyl-4-methylbenzolsulfonat
Übersicht
Beschreibung
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound . It is used as an external antibacterial agent and has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina .
Molecular Structure Analysis
The molecular formula of Octyl 4-methylbenzenesulfonate is C15H24O3S . The InChI code is 1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 .Physical And Chemical Properties Analysis
Octyl 4-methylbenzenesulfonate has a molecular weight of 284.42 . It is a liquid at room temperature and has a density of 1.06 g/cm3 . The compound is stored under an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Katalysator in der Biodieselproduktion
Diese Verbindung wurde als Katalysator bei der Produktion von Biodiesel eingesetzt. Es wurde ein dualfunktionaler, aus Bioabfällen gewonnener Biokohle-gestützter MIL-100 (Fe)-Katalysator entwickelt, der mit p-Toluolsulfonsäure (p-TSA) funktionalisiert ist und für die mikrowellengestützte Biodieselproduktion eingesetzt wird . Die Veresterung von Ölsäure zu Methyloleat (FAME) unter Verwendung des p-TSA-MIL-100@SBC-Katalysators unter Mikrowellenbestrahlung ergab eine Umsatzrate von 97,54 % .
Photokatalytischer Abbau von Schadstoffen
Der oben erwähnte Katalysator (p-TSA-MIL-100@SBC) zeigte eine hervorragende photokatalytische Aktivität beim Abbau von Metronidazol (MTZ), einem aufstrebenden Antibiotikum und antiprotozoalen pharmazeutischen Schadstoff . Der Katalysator zeigte auch einen signifikanten Abbau mehrerer anderer aufstrebender organischer Farbstoffe und pharmazeutischer Schadstoffe .
Lipophilierung von Phenolsäuren
Die p-Toluolsulfonsäure (PTSA)-katalysierte Veresterung von Dihydrokaffeesäure (DHCA) mit Hexanol wurde als Modellreaktion ausgewählt, um die Synthese von lipophilen Antioxidantien zu untersuchen . Dieser Prozess erhöht die Öllöslichkeit und antioxidative Aktivität von Phenolsäuren .
Alkylierungsmittel in der pharmazeutischen Industrie
Alkylester von Sulfonsäuren, insbesondere Methan-, Benzol- und p-Toluolsulfonsäureester, sind eine gängige Klasse von Reagenzien, die in der pharmazeutischen Industrie als Alkylierungsmittel verwendet werden .
Katalysator in der chemischen Synthese
Diese Ester werden auch als Katalysatoren bei der chemischen Synthese einer Arzneisubstanz verwendet .
Saccharose-basierte Klebstoffe
p-Toluolsulfonsäure hat das Potenzial, Saccharose effizienter und bei niedrigeren Temperaturen als bisherige saccharosebasierte Klebstoffe zu härten, was sie zu einem vielversprechenden sauren Katalysator für Saccharose macht .
Safety and Hazards
Octyl 4-methylbenzenesulfonate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Octyl 4-methylbenzenesulfonate is a hydrophobic, non-polar compound that is used as an external antibacterial agent . It has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina . .
Pharmacokinetics
It has been shown to have a high uptake in the outermost layer of the skin and in the mucous membranes of the mouth and vagina , suggesting that it may be well-absorbed in these areas
Eigenschaften
IUPAC Name |
octyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJBZLAANNIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344766 | |
| Record name | n-Octyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3386-35-4 | |
| Record name | n-Octyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



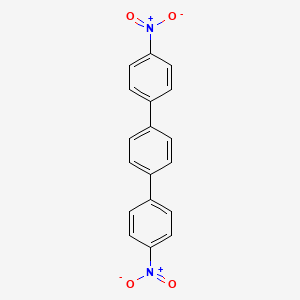
![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)

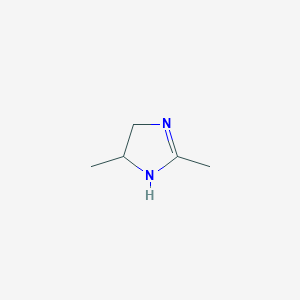


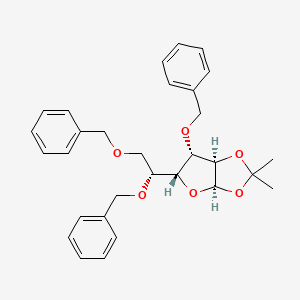

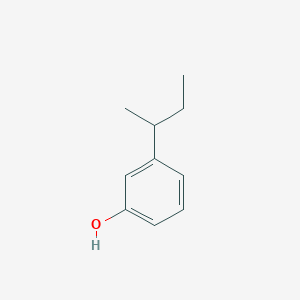
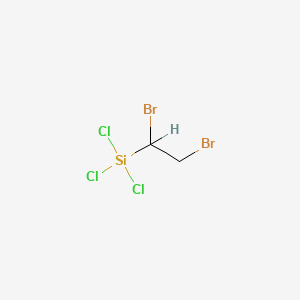
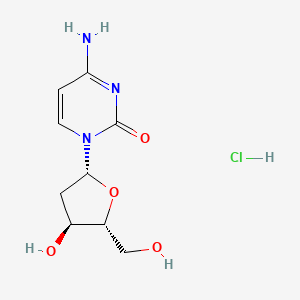

![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)